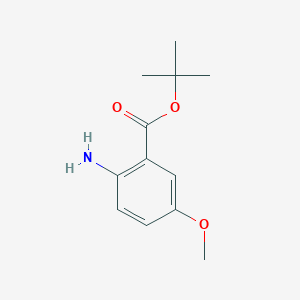![molecular formula C7H12ClNO3 B13572442 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves several steps. One common approach is the catalytic asymmetric Rautenstrauch reaction, which provides the desired intermediate with good enantiocontrol . Other methods include amide and ester reduction, alcohol methylation, and palladium-catalyzed reactions of aziridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry and biomass valorization techniques. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include phenylselenyl bromide for cyclization, ammonia for epoxide ring opening, and palladium catalysts for various transformations .
Major Products Formed: The major products formed from these reactions include bridged nitrone salts, carbocyclic nucleosides, and other bioactive molecules .
Scientific Research Applications
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride has numerous applications in scientific research. It is used as a key synthetic intermediate in the total synthesis of several target molecules . Its unique structure makes it valuable in drug discovery, particularly for developing new pharmaceuticals with bioactive properties . Additionally, it is employed in photochemical transformations and palladium-catalyzed reactions .
Mechanism of Action
The mechanism of action of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to significant pharmacological effects, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Uniqueness: What sets 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride apart is its unique combination of a nitrogen heterocycle and a cyclopentane ring, which provides distinct synthetic and pharmacological potential . Its ability to undergo various chemical reactions and its applications in drug discovery further highlight its uniqueness .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6(10)7-3-5(8-4-7)1-2-11-7;/h5,8H,1-4H2,(H,9,10);1H |
InChI Key |
ATDNTZBATYXGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1NC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



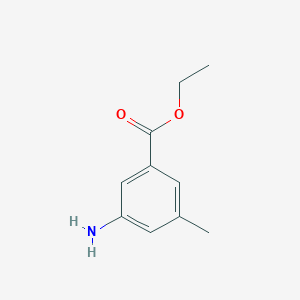
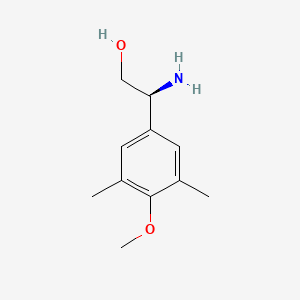
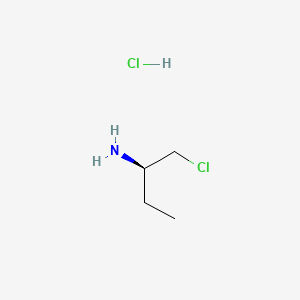

![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)

![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)

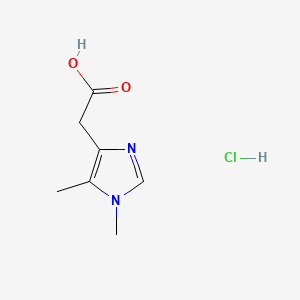

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)

